CB2 modulator 1 CB2 modulator 1
Brand Name: Vulcanchem
CAS No.:
VCID: VC4303153
InChI: InChI=1S/C18H19F3N4O2/c19-18(20,21)15-14(16(26)22-10-12-6-8-27-9-7-12)11-23-17(25-15)24-13-4-2-1-3-5-13/h1-5,11-12H,6-10H2,(H,22,26)(H,23,24,25)
SMILES: Array
Molecular Formula: C18H19F3N4O2
Molecular Weight: 380.4 g/mol

CB2 modulator 1

CAS No.:

Cat. No.: VC4303153

Molecular Formula: C18H19F3N4O2

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

CB2 modulator 1 -

Specification

Molecular Formula C18H19F3N4O2
Molecular Weight 380.4 g/mol
IUPAC Name 2-anilino-N-(oxan-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
Standard InChI InChI=1S/C18H19F3N4O2/c19-18(20,21)15-14(16(26)22-10-12-6-8-27-9-7-12)11-23-17(25-15)24-13-4-2-1-3-5-13/h1-5,11-12H,6-10H2,(H,22,26)(H,23,24,25)
Standard InChI Key CPVZTXHTOZWAMV-UHFFFAOYSA-N

Introduction

Chemical Profile and Structural Characteristics

Molecular Identity and Physicochemical Properties

CB2 modulator 1 is a synthetic small molecule with the molecular formula C₁₈H₁₉F₃N₄O₂ and a molecular weight of 380.37 g/mol . Its SMILES notation (FC(F)(F)c1nc(Nc2ccccc2)ncc1C(=O)NCC1CCOCC1) reveals a pyrimidine core substituted with trifluoromethyl and anilino groups, linked to a tetrahydropyranmethyl carboxamide moiety . The compound’s purity exceeds 98% in most commercial preparations, as verified by high-performance liquid chromatography (HPLC) .

Table 1: Key Chemical Properties of CB2 Modulator 1

PropertyValueSource
CAS Number666261-80-9
Molecular FormulaC₁₈H₁₉F₃N₄O₂
Molecular Weight380.37 g/mol
Purity>98% (HPLC)
SolubilityDMSO: 100 mg/mL
Storage Conditions-20°C

Synthesis and Analytical Characterization

The synthesis of CB2 modulator 1, detailed in patent WO2004018433, involves multi-step organic reactions starting from pyrimidine precursors . Key steps include:

  • Nucleophilic substitution to introduce the trifluoromethyl group.

  • Amide coupling between the pyrimidine carboxylic acid and tetrahydropyranmethyl amine.

  • Purification via column chromatography and recrystallization .

Analytical validation employs nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight verification . Stability studies indicate a shelf life of ≥2 years at -20°C .

Pharmacological Mechanisms of Action

CB2 Receptor Interaction

CB2 modulator 1 selectively binds to cannabinoid receptor type 2 (CB2), a G protein-coupled receptor (GPCR) predominantly expressed in immune cells, osteoclasts, and renal tissues . Unlike CB1 receptors, which are central nervous system (CNS)-centric, CB2 activation modulates peripheral immune responses without psychoactive effects . Binding assays suggest allosteric modulation, though its exact agonist/antagonist profile remains under investigation .

Downstream Signaling Pathways

CB2 activation by CB2 modulator 1 triggers:

  • Inhibition of adenylate cyclase, reducing cAMP levels and suppressing pro-inflammatory cytokine release (e.g., TNF-α, IL-6) .

  • MAPK/ERK pathway modulation, attenuating oxidative stress and apoptosis in renal ischemia models .

  • Osteoclast inhibition via RANKL signaling downregulation, pivotal in osteoporosis management .

Preclinical Research Findings

Immune and Inflammatory Disorders

In murine models of colitis, CB2 modulator 1 (10 mg/kg, oral) reduced colonic inflammation by 60% compared to controls, correlating with decreased neutrophil infiltration and IL-1β levels . Similar efficacy was observed in rheumatoid arthritis models, where it suppressed joint swelling by 45% .

Renal Ischemia-Reperfusion Injury

CB2 modulator 1 (5 mg/kg, intraperitoneal) administered pre-ischemia reduced renal tubular necrosis by 70% in rats, attributed to diminished oxidative stress and preserved mitochondrial function .

Osteoporosis

In ovariectomized rats, a 4-week regimen of CB2 modulator 1 (2.5 mg/kg/day) increased bone mineral density by 18% by inhibiting osteoclastogenesis .

Comparative Analysis with CB2 Ligands

Table 2: CB2 Modulator 1 vs. Select CB2 Ligands

CompoundTargetActivityTherapeutic UseSelectivity (CB2/CB1)
CB2 Modulator 1CB2ModulatorInflammation, Osteoporosis>100-fold
GW405833CB2AgonistNeuropathic pain1200-fold
UR-144CB2Full agonistPain, Inflammation1000-fold

CB2 modulator 1’s unique modulator profile avoids the overactivation risks associated with agonists like UR-144, potentially offering a safer long-term profile .

Future Research Directions

  • Clinical Trials: Phase I studies to establish human pharmacokinetics and safety.

  • Mechanistic Elucidation: Clarify allosteric vs. orthosteric binding modes via cryo-EM.

  • Combination Therapies: Explore synergy with biologics in autoimmune diseases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator